3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

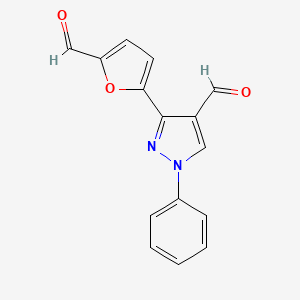

3-(5-Formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring:

- A phenyl group at the 1-position of the pyrazole ring.

- A 5-formyl-substituted furan moiety at the 3-position.

- A formyl group (-CHO) at the 4-position.

This structure enables diverse reactivity, particularly through the aldehyde groups, facilitating applications in medicinal chemistry and materials science. Its synthesis typically involves Vilsmeier-Haack formylation or Claisen-Schmidt condensation, as seen in analogous compounds .

Propriétés

IUPAC Name |

3-(5-formylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-9-11-8-17(12-4-2-1-3-5-12)16-15(11)14-7-6-13(10-19)20-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOHCERQPKBHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the furan ring followed by the construction of the pyrazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study highlighted that compounds synthesized from this pyrazole framework showed promising activity against various cancer cell lines. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. For instance, derivatives of this compound were tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating effective bactericidal properties .

Organic Synthesis

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as Vilsmeier-Haack formylation, leading to the formation of more complex pyrazole derivatives. For example, reactions involving this compound have been employed to synthesize substituted pyrazoles and other heterocycles, which are valuable in developing new pharmaceuticals .

Reactions with Active Methylene Compounds

this compound can react with active methylene compounds to yield products with enhanced biological activities. These reactions often involve condensation processes that generate new carbon-carbon bonds, expanding the library of potential drug candidates .

Materials Science

Development of Functional Materials

In materials science, this pyrazole derivative has been investigated for its potential use in creating functional materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology. Research indicates that metal complexes derived from this compound exhibit unique electronic properties that can be harnessed in electronic devices .

Data Table: Biological Activities of this compound

| Activity Type | Tested Strains/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 15.0 | ||

| Antimicrobial | E. coli | 8.0 | |

| S. aureus | 10.0 |

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study utilized standard disk diffusion methods to assess the efficacy of various derivatives, revealing potent activity against both Gram-positive and Gram-negative bacteria, which supports its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan and pyrazole rings may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

*Calculated based on molecular formula C₁₆H₁₂N₂O₄.

Key Observations:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity, improving binding to biological targets .

- Bulkier substituents (e.g., coumarin-thiazole hybrids) reduce solubility but increase specificity in anticancer activity .

- The formyl group at position 4 is conserved across analogs, enabling condensation reactions (e.g., with amines or azides) for derivative synthesis .

Physicochemical Properties

- Solubility : Methyl or methoxy groups (e.g., 5-methylfuran) improve lipophilicity, whereas polar formyl groups enhance water solubility.

- Thermal Stability : Crystalline derivatives (e.g., fluorophenyl-substituted pyrazolines) exhibit high melting points (>130°C), confirmed via X-ray crystallography .

Activité Biologique

3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Synthesis

The compound is synthesized primarily through the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired pyrazole derivatives. The reaction conditions typically involve heating at elevated temperatures for several hours, resulting in high yields of the product .

Biological Activity

This compound exhibits a range of biological activities, including:

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

2. Antimicrobial Activity

The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that pyrazole derivatives can exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Some derivatives of pyrazole have been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating their potential in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anticancer Study : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives were synthesized and tested for anticancer activity. Results indicated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of novel pyrazole derivatives against E. coli and S. aureus. The findings showed that certain compounds had significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities

Q & A

Q. What are the established synthetic methodologies for preparing 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via two primary routes:

- Vilsmeier-Haack Reaction : This method involves formylation of pyrazole precursors using POCl₃ and DMF. For example, 5-chloro-3-methyl-1-phenylpyrazole derivatives undergo formylation at the 4-position under these conditions . Adapting this to the target compound would require a 5-formylfuran-substituted precursor.

- Nucleophilic Aromatic Substitution : A 5-chloropyrazole intermediate (e.g., 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde) reacts with nucleophiles like phenols under basic catalysis (K₂CO₃). For the target compound, 5-formylfuran derivatives could act as nucleophiles .

Key Conditions :

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

Q. What are common derivatization reactions for pyrazole-4-carbaldehydes?

The aldehyde group undergoes:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., cyanoacetate) to form α,β-unsaturated derivatives, as demonstrated in for similar compounds .

- Oxime Formation : Reaction with hydroxylamine derivatives (e.g., O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine) yields Schiff bases, useful for bioactivity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution syntheses?

Optimization strategies include:

- Catalyst Screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance nucleophilicity in sterically hindered systems .

- Solvent Effects : High-polarity solvents (e.g., DMSO) improve solubility of aromatic nucleophiles, while microwave-assisted heating reduces reaction time .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during aldehyde group activation .

Q. How can contradictions between spectroscopic data and computational models be resolved?

Contradictions often arise from:

- Polymorphism : Different crystal forms alter spectral properties. Cross-validate using X-ray diffraction and DFT calculations (e.g., combined experimental IR/NMR with B3LYP/6-31G** simulations) .

- Solvent Effects : NMR chemical shifts vary with solvent polarity. Use deuterated solvents matching computational solvent models .

Q. What computational methods predict the reactivity of the aldehyde group in this compound?

- DFT Calculations : Assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. used HOMO-LUMO gaps to explain regioselectivity in pyrazole derivatives .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack .

Q. What strategies enable selective functionalization of the aldehyde group without modifying the furyl or pyrazole moieties?

- Protective Groups : Temporarily protect the aldehyde as an acetal using ethylene glycol, allowing subsequent reactions on other sites .

- pH-Controlled Reactions : Perform Knoevenagel condensations at mild pH (7–8) to avoid deprotonating acidic pyrazole N-H groups .

Q. How does thermal stability impact storage and handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.